

Diisooctyl Phthalate (DIOP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diisooctyl phthalate*

Cat. No.: *B129133*

[Get Quote](#)

Introduction: Understanding Diisooctyl Phthalate

Diisooctyl phthalate (DIOP) is a high-molecular-weight phthalate ester that has been widely utilized as a plasticizer for various polymers, most notably polyvinyl chloride (PVC).^{[1][2]} Its primary function is to enhance the flexibility, durability, and workability of plastic materials by intercalating between polymer chains, thereby increasing their mobility.^[1] DIOP is a complex mixture of isomers, as the iso octanol used in its synthesis is itself a mixture of branched-chain alcohols.^{[3][4]} This isomeric complexity influences its physical properties and performance characteristics. This technical guide provides an in-depth exploration of the core physicochemical properties of DIOP, established analytical methodologies for its characterization, and insights into its synthesis and applications.

Core Physicochemical Properties of Diisooctyl Phthalate

The utility of DIOP in industrial applications is a direct consequence of its distinct physicochemical characteristics. A summary of these key properties is presented below, followed by a detailed discussion of their significance.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₃₈ O ₄	[5][6]
Molecular Weight	390.56 g/mol	[5][7]
CAS Number	27554-26-3	[5][8]
Appearance	Colorless to light yellow, viscous, oily liquid	[1][9][10]
Odor	Slight, characteristic ester odor	[9][10]
Melting Point	Approximately -4 °C to -50 °C	[5][10][11]
Boiling Point	Approximately 370 °C to 435.74 °C at 760 mmHg	[5][8][10][12]
Density	Approximately 0.980 - 0.986 g/mL at 20-25 °C	[5][9][10][13]
Viscosity	Approximately 57 - 83 cP at 20-25 °C	[5][9]
Vapor Pressure	~5.5 × 10 ⁻⁶ mmHg at 25 °C; 1 mmHg at 200 °C	[3][5][9][10]
Water Solubility	Insoluble to very slightly soluble (e.g., 40 µg/L at 25 °C)	[1][9][10]
Solubility in Organic Solvents	Soluble in most organic solvents and hydrocarbons	[1][9][14]
Octanol-Water Partition Coefficient (log K _{ow})	~7.73 - 8.5	[9][13]
Refractive Index (n _{20/D})	Approximately 1.486	[9][10][11]
Flash Point	>230 °F (>110 °C)	[9][10][11]

Structural Isomerism

It is crucial to recognize that commercial DIOP is not a single chemical entity but a mixture of isomers. The term "isooctyl" refers to various branched eight-carbon alkyl groups. The specific

isomeric composition can influence the physical properties of the DIOP product. The IUPAC name for one of the common isomers is bis(6-methylheptyl) benzene-1,2-dicarboxylate.[5][6]

Caption: Chemical structure of a **diisooctyl phthalate** isomer.

Thermal Properties

The wide liquid range of DIOP, with a low melting point and a high boiling point, is advantageous for its use as a plasticizer, ensuring it remains stable and effective across a broad range of processing and application temperatures.[5][8][10][11][12] The high flash point indicates low flammability, which is a critical safety consideration in industrial settings.[9][10][11]

Density and Viscosity

DIOP is denser than water and possesses a moderate viscosity.[5][9][10][13] Its viscosity is a key parameter in the processing of PVC and other polymers, influencing the ease of mixing and the final properties of the plasticized material.

Solubility and Partitioning Behavior

DIOP's very low solubility in water and high solubility in organic solvents are fundamental to its function as a plasticizer.[1][9][10] This lipophilic nature, quantified by a high octanol-water partition coefficient (log K_{ow}), indicates a strong tendency to partition into fatty tissues and organic matter in the environment.[9][13] This property is a significant factor in assessing its environmental fate and potential for bioaccumulation.

Synthesis of Diisooctyl Phthalate

The industrial synthesis of DIOP is typically achieved through the esterification of phthalic anhydride with isooctanol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like a metal(IV) tungstate.[3][15][16] The reaction proceeds in two main steps: the rapid formation of a monoester followed by a slower second esterification to form the diester.[17] Excess alcohol is often used to drive the reaction to completion, and the water produced during the reaction is continuously removed.[17] The final product is then purified through neutralization, washing, and vacuum distillation to remove unreacted starting materials and the catalyst.[15]

Industrial Applications

The primary application of DIOP is as a plasticizer, particularly for PVC, to produce flexible products such as:

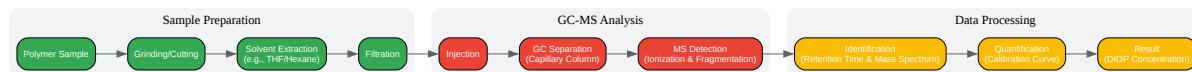
- Wire and cable insulation: Enhancing flexibility and durability.[10]
- Films and sheets: For packaging and construction materials.[10]
- Adhesives and sealants: To improve flexibility and adhesion.[2]
- Coatings: To provide flexibility and impact resistance.[2]
- Automotive parts: In rubber compounds for hoses and other components.[18]

Experimental Protocols for Physicochemical Characterization

The accurate determination of DIOP's physicochemical properties is essential for quality control, regulatory compliance, and research. The following section outlines established methodologies for key properties.

Determination of DIOP in Polymer Matrices: A GC-MS Approach

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of phthalates in various materials.[2][5][13][19][20]


Principle: The phthalates are first extracted from the polymer matrix using a suitable solvent. The extract is then injected into the gas chromatograph, where the components are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Step-by-Step Methodology:

- Sample Preparation:
 - Finely divide the polymer sample by cutting, grinding, or cryogenic milling to increase the surface area for extraction.[13][21]
 - Accurately weigh a known amount of the sample (typically 1-5 grams) into a glass vial.[2]
 - Add a known volume of a suitable extraction solvent, such as a mixture of hexanes and acetone or tetrahydrofuran (THF).[13][22]
 - Facilitate extraction using sonication, shaking, and/or gentle heating.[13]
 - If THF is used, precipitate the PVC polymer by adding hexane.[21][22]
 - Filter the extract through a 0.45 μm PTFE filter to remove any particulate matter.[21][22]
 - An internal standard is often added at this stage for accurate quantification.
- GC-MS Analysis:
 - Injector: Operate in splitless mode to enhance sensitivity for trace analysis. Set the injector temperature high enough (e.g., 280-320 °C) to ensure complete volatilization of DIOP.[9][23]
 - Column: A non-polar capillary column, such as a DB-5MS (5%-phenyl-methylpolysiloxane), is commonly used for phthalate separation.[5][24]
 - Oven Temperature Program: A temperature gradient is employed to effectively separate the different phthalates in the mixture. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C), and hold for a period to ensure all components elute.[9]
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9][11]
 - Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of DIOP.[9][11][23]

- Data Analysis:

- Identify DIOP based on its retention time and the presence of characteristic ions in its mass spectrum.
- Quantify the concentration of DIOP by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for GC-MS analysis of DIOP.

Determination of Water Solubility (OECD 105)

The OECD Test Guideline 105 provides standardized methods for determining the water solubility of chemical substances.[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[18\]](#)[\[25\]](#) For a substance with low solubility like DIOP, the column elution method is suitable.[\[18\]](#)

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation concentration (i.e., water solubility).

Step-by-Step Methodology:

- Preparation of the Column:
 - An inert support material (e.g., glass wool, silica gel) is coated with an excess of DIOP.
 - The coated support is packed into a column.

- Elution:
 - Water is pumped through the column at a low and constant flow rate. The temperature should be maintained at a constant value (e.g., 20 °C).[4]
- Analysis of the Eluate:
 - Fractions of the eluate are collected at regular intervals.
 - The concentration of DIOP in each fraction is determined using a sensitive analytical technique such as HPLC with UV detection or GC-MS.
- Determination of Solubility:
 - A graph of concentration versus time (or volume) is plotted.
 - The water solubility is taken as the mean of the concentrations in the plateau region of the graph.

Determination of Vapor Pressure (OECD 104)

The OECD Test Guideline 104 describes several methods for determining the vapor pressure of a substance.[10][26][27][28][29] For a low-volatility compound like DIOP, methods such as the gas saturation method or the effusion method are appropriate.

Principle (Gas Saturation Method): A stream of an inert gas is passed through or over the substance at a known flow rate and constant temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated from this value.

Toxicological and Environmental Considerations

The widespread use of phthalates has led to concerns about their potential health and environmental effects. DIOP, being a high-molecular-weight phthalate, is generally considered to have lower toxicity than some low-molecular-weight phthalates.[18] However, like other phthalates, it is not chemically bound to the polymer matrix and can leach into the environment. [13] Due to its low water solubility and high log K_{ow}, DIOP is expected to adsorb to soil and

sediment in aquatic environments. Its potential for bioaccumulation and as an endocrine disruptor has been a subject of research and regulatory scrutiny.[15][30]

Conclusion

Diisooctyl phthalate remains a significant industrial chemical due to its efficacy as a plasticizer. A thorough understanding of its physicochemical properties is paramount for its appropriate application, quality control, and the assessment of its environmental and health impacts. The analytical methodologies outlined in this guide provide a framework for the accurate characterization of DIOP, ensuring both product performance and regulatory compliance. As with all chemicals, a responsible approach to its use and disposal is essential.

References

- PubChem. [Diisooctyl phthalate](#).
- Cornerstone Analytical Laboratories.
- The Good Scents Company.
- LookChem.
- Analytice. OECD test n°104: Vapour pressure. [\[Link\]](#)
- NIST. 1,2-Benzenedicarboxylic acid, diisooctyl ester. [\[Link\]](#)
- Situ Biosciences.
- Analytice.
- ATAMAN KIMYA.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Australian Industrial Chemicals Introduction Scheme (AICIS).
- SGS Polymer Solutions.
- OECD. Test No.
- OECD. Test No.
- OECD. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour Pressure. [\[Link\]](#)
- PubChem.
- Polímeros: Ciéncia e Tecnologia. Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. [\[Link\]](#)
- ResearchGate. Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. [\[Link\]](#)
- OECD. Test No. 104: Vapour Pressure. [\[Link\]](#)
- U.S. Environmental Protection Agency.

- Parikh, A. R., & Chudasama, U. V. (2004). Metal(IV)tungstates as solid acid catalysts for the synthesis of phthalate diester. *Indian Journal of Chemical Technology*, 11, 235-238. [\[Link\]](#)
- NIST.
- Hsieh, F. I., & Lee, C. C. (2021). Phthalates and Their Impacts on Human Health. *International journal of molecular sciences*, 22(10), 5373. [\[Link\]](#)
- Oxford Academic.
- Ideh Gostar Moheb Baspar.
- consilab.de. Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). [\[Link\]](#)
- GERSTEL, Inc.
- Human Metabolome Database.
- Google Patents.
- JRC Publications Repository.
- Agilent. Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [\[Link\]](#)
- International Journal of Research in Engineering and Science.
- OPUS Open Portal to University Scholarship.
- ResearchGate.
- TSI Journals. Advanced synthesis of dioctyl phthalate (DOP) and dibutyl phthalate (DBP) plasticizers: I. Comparison between aluminum oxide(Al₂O₃)and tetra-n-butyltitanate (TnBT) as esterification catalysts, II. Successful scaling up the bench scale to a semi-pilot scale. [\[Link\]](#)
- ChemQuest. ASTM Standards for Measuring Viscosity. [\[Link\]](#)
- Consumer Product Safety Commission. Test Method: CPSC-CH-C1001-09.
- Agency for Toxic Substances and Disease Registry. 6. analytical methods. [\[Link\]](#)
- ChemQuest. ASTM Standards for Measuring Viscosity. [\[Link\]](#)
- PubMed.
- ResearchGate.
- Consumer Product Safety Commission. Test Method: CPSC-CH-C1001-09.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. Diisooctyl phthalate | 27554-26-3 [chemicalbook.com]
- 4. oecd.org [oecd.org]
- 5. fses.oregonstate.edu [fses.oregonstate.edu]
- 6. Diisooctyl phthalate | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. oiv.int [oiv.int]
- 10. eurolab.net [eurolab.net]
- 11. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 12. 1,2-Benzenedicarboxylic acid, diisooctyl ester [webbook.nist.gov]
- 13. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 14. agilent.com [agilent.com]
- 15. mohebbaspar.com [mohebbaspar.com]
- 16. tsijournals.com [tsijournals.com]
- 17. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]
- 18. filab.fr [filab.fr]
- 19. Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD Methods [revistapolimeros.org.br]
- 20. researchgate.net [researchgate.net]
- 21. cpsc.gov [cpsc.gov]
- 22. gcms.cz [gcms.cz]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods- Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. oecd.org [oeecd.org]
- 26. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 27. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 28. oecd.org [oeecd.org]
- 29. consilab.de [consilab.de]
- 30. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Diisooctyl Phthalate (DIOP): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129133#physicochemical-properties-of-diisooctyl-phthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com